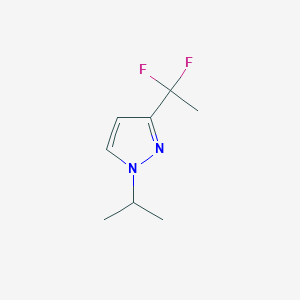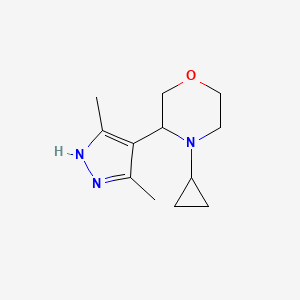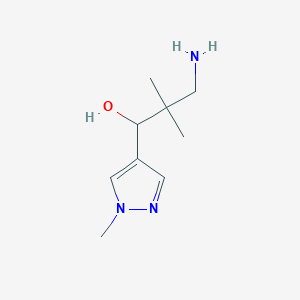
3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves multi-step organic reactions. One common method involves the alkylation of a pyrazole derivative followed by amination and reduction steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学的研究の応用
3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism by which 3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical properties.
2,2-dimethylpropan-1-ol derivatives: These compounds have a similar backbone and can undergo similar chemical reactions.
Uniqueness
What sets 3-amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol apart is the combination of the pyrazole ring with the amino and hydroxyl functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3-amino-2,2-dimethyl-1-(1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-9(2,6-10)8(13)7-4-11-12(3)5-7/h4-5,8,13H,6,10H2,1-3H3 |
InChIキー |
BZYCTJFLBKBZLL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN)C(C1=CN(N=C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



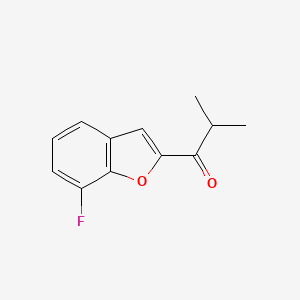
![6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B13161894.png)
![5-[(Cyclobutylamino)methyl]-1-methyl-1H-imidazole-2-carbonitrile](/img/structure/B13161901.png)
![N-[(3-Aminocyclopentyl)methyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13161908.png)
![(1R)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine](/img/structure/B13161909.png)
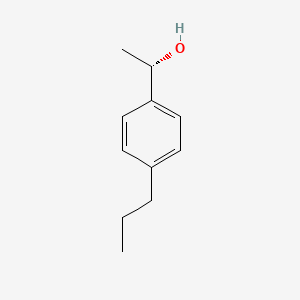

![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)

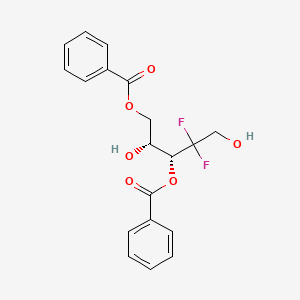
![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
